

In-Depth Spectral Analysis of 1-Benzylpiperidin-4-one Oxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzylpiperidin-4-one oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of **1-Benzylpiperidin-4-one oxime**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside the experimental protocols for these analyses.

Spectral Data Summary

The following tables summarize the key spectral data obtained for **1-Benzylpiperidin-4-one oxime**.

Table 1: ^1H NMR Spectral Data

Note: Complete experimental ^1H NMR data with assigned chemical shifts and coupling constants for **1-Benzylpiperidin-4-one oxime** was not available in the cited literature. The data for the closely related derivative, 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, is provided for reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (for 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime)
7.56	dd	1H	Ar-H
7.43–7.27	m	7H	Ar-H
7.17	td	1H	Ar-H
5.16	s	2H	O-CH ₂ -Ar
3.58	s	2H	N-CH ₂ -Ph
2.73	t	2H	N=C-CH ₂
2.59	t	2H	N-CH ₂
2.56	t	2H	N-CH ₂
2.39	t	2H	N=C-CH ₂

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Reference
158.3	C=N	[1]
138.52	C (Aromatic)	[2]
131.25	CH (Aromatic)	[2]
129.32	CH (Aromatic)	[2]
128.67	CH (Aromatic)	[2]
63.10	N-CH ₂ (Benzyl)	[2]
53.21	C2/C6 (Piperidine)	[2]
34.21	C3/C5 (Piperidine)	[2]

Note: Data is a compilation from available sources.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3245	O-H stretch (oxime)	[2]
3035	C-H stretch (aromatic)	[2]
2928	C-H stretch (aliphatic)	[2]
1654	C=N stretch (oxime)	[2]
1412, 1342, 1227	C-H bend	[2]
939	N-O stretch	[2]
761, 703	C-H out-of-plane bend (aromatic)	[2]

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation	Reference
204	[M] ⁺ (Molecular ion)	[3]
113	Fragment	[3]
91	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak	[3]

Experimental Protocols

Synthesis of 1-Benzylpiperidin-4-one Oxime

A solution of 1-benzylpiperidin-4-one (0.01 mol) in methanol (45 ml) is brought to a boil. A small amount of sodium acetate and hydroxylamine hydrochloride (0.01 mol) are added to the boiling solution with stirring. The reaction mixture is then refluxed for 4 hours on a water bath. After cooling, the solid product is filtered and recrystallized from methanol to yield the corresponding oxime.[\[2\]](#)

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a BRUKER AMX 300 MHz spectrometer. For ^1H NMR, approximately 10 mg of the compound is dissolved in 0.5 ml of CDCl_3 . For ^{13}C NMR, about 50 mg of the compound is dissolved in the same volume of CDCl_3 . Tetramethylsilane (TMS) is used as an internal standard.[\[2\]](#)

Infrared (IR) Spectroscopy

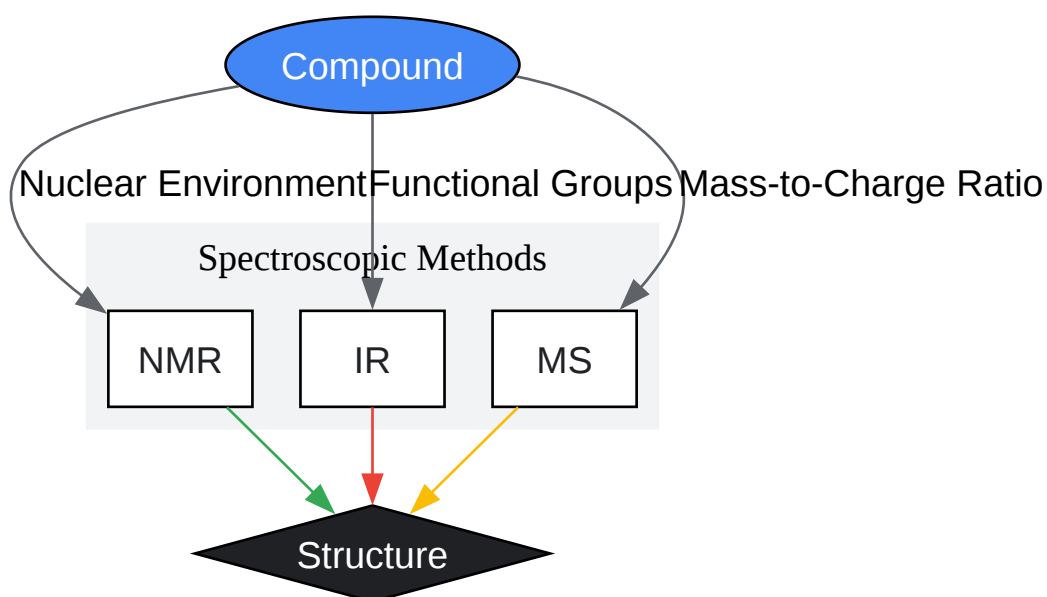
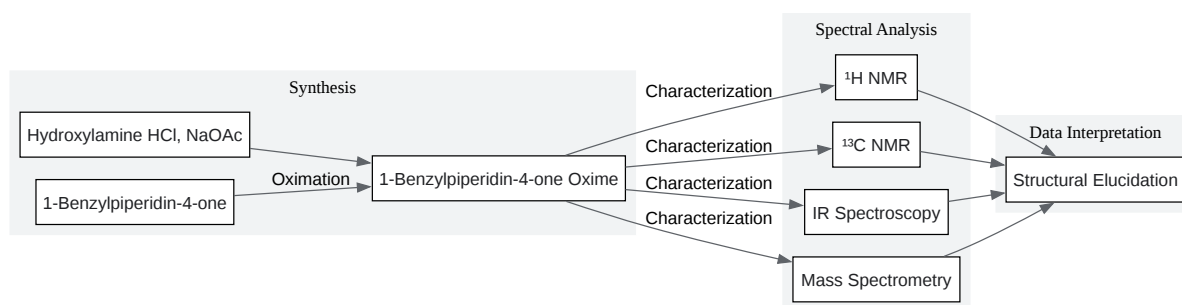
IR spectra are recorded on an AVATAR-330 FT-IR spectrophotometer (Thermo Nicolet).[\[2\]](#) The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

Logical Workflow for Spectral Analysis



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